molecular formula C23H29F2N3O B1665485 Amperozide CAS No. 75558-90-6

Amperozide

Cat. No. B1665485
CAS RN: 75558-90-6
M. Wt: 401.5 g/mol
InChI Key: NNAIYOXJNVGUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amperozide is a diphenylbutylpiperazine atypical antipsychotic which antagonizes 5-HT2A receptors. It inhibits dopamine release and alters the firing of dopaminergic neurons. Investigations regarding the use of the agent revolved primarily around its capability for treating schizophrenia in humans even though the drug was ultimately never clinically adopted for this indication. Alternatively, amperozide's main use lies in veterinary medicine, where it is typically employed to minimize aggression and stress in intensively farmed pigs.
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethyl-1-piperazinecarboxamide is a diarylmethane.

Scientific Research Applications

Neurochemical Effects

Amperozide has been noted for its influence on neurochemical pathways. Specifically, it significantly increases plasma levels of oxytocin in rats, an effect that peaks around 30 minutes after administration and returns to baseline within 120 minutes. This increase in oxytocin levels was observed regardless of the gender of the rats or their feeding status. Notably, the rise in oxytocin was also found in cerebrospinal fluid, indicating a potential central mechanism of action. The study posits a possible role of oxytocin in the behavioral effects of amperozide, which remains an area for further exploration (Uvnäs-Moberg, Alster, & Svensson, 2005).

Behavioral Effects

Amperozide also exerts notable effects on behavior. In one study, it was shown to promote social interactions in rats, notably reducing craving for substances like cocaine and alcohol without producing adverse side effects. The compound elicited a place preference in rats at certain doses, indicating that it may have an appetitive nature. This characteristic warrants further research, especially in understanding the abuse potential of amperozide (Rademacher, Anders, Riley, Nesbitt, & Steinpreis, 2000). Moreover, amperozide has been compared with paroxetine in its ability to promote social cohesion in male rats, demonstrating a more potent effect in increasing the time these animals spent in contact. The results suggest potential utility for amperozide in treating conditions like social anxiety disorder, particularly for patients who experience adverse side effects from other treatments like paroxetine (Rademacher, Anderson, & Steinpreis, 2002).

Role in Dopamine System Modulation

Further research highlights amperozide's modulatory role in the forebrain dopamine system, implicating it in the regulation of behaviors associated with motivation and motor coordination. Both the antagonistic action of amperozide on 5-HT2/D2 receptors and the blockade of the dopamine transporter are considered crucial for its modulatory role. Interestingly, amperozide was found to increase extracellular dopamine release in specific brain regions, in both intact rats and those with serotonin depletion, pointing to a complex interaction between the serotonergic and dopaminergic systems (Chang, Chuang, Chen, & Tung, 2008).

properties

CAS RN

75558-90-6

Product Name

Amperozide

Molecular Formula

C23H29F2N3O

Molecular Weight

401.5 g/mol

IUPAC Name

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide

InChI

InChI=1S/C23H29F2N3O/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19/h5-12,22H,2-4,13-17H2,1H3,(H,26,29)

InChI Key

NNAIYOXJNVGUOM-UHFFFAOYSA-N

SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Appearance

Solid powder

Other CAS RN

75558-90-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

75529-73-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amperozide;  FG 5606;  Amperozida;  Amperozidum

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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